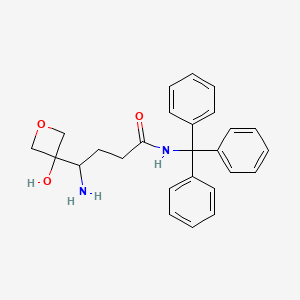![molecular formula C19H15NO2 B8053454 3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8053454.png)
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that combines the structural features of acridine and bicyclo[1.1.1]pentane. Acridine is a nitrogen-containing heterocycle known for its applications in dyes and pharmaceuticals, while bicyclo[1.1.1]pentane is a strained hydrocarbon framework that imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is a highly strained molecule. The propellane can be synthesized via a series of reactions starting from simple hydrocarbons.
Attachment of the acridine moiety: The acridine group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable acridine derivative with the bicyclo[1.1.1]pentane core under basic conditions.
Analyse Des Réactions Chimiques
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Applications De Recherche Scientifique
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. Its acridine moiety is known for its DNA intercalating properties, which can be exploited in the design of anticancer and antimicrobial agents.
Materials Science: The strained bicyclo[1.1.1]pentane core imparts unique mechanical properties to the compound, making it useful in the development of novel materials with enhanced strength and stability.
Chemical Biology: The compound can be used as a probe to study biological processes involving DNA and other biomolecules, due to its ability to interact with nucleic acids.
Mécanisme D'action
The mechanism of action of 3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily based on its ability to intercalate into DNA. The acridine moiety inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The bicyclo[1.1.1]pentane core may also contribute to the compound’s overall stability and binding affinity .
Comparaison Avec Des Composés Similaires
3-(Acridin-9-yl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a pyrazine moiety instead of acridine, which may result in different biological activities and chemical properties.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid:
3-(Phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid: The phenyl group provides a simpler aromatic system compared to acridine, which may affect the compound’s overall properties and uses.
Propriétés
IUPAC Name |
3-acridin-9-ylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-17(22)19-9-18(10-19,11-19)16-12-5-1-3-7-14(12)20-15-8-4-2-6-13(15)16/h1-8H,9-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLMXKCSPOTAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-Amino-2-(1-tritylimidazol-4-yl)ethyl]oxetan-3-ol](/img/structure/B8053371.png)
![tert-butyl N-[5-amino-5-(3-hydroxyoxetan-3-yl)pentyl]carbamate](/img/structure/B8053376.png)



![(1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol (1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8053403.png)

![tert-butyl (1S,2S,4R)-rel-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B8053416.png)
![1-(3-(3,6-Dichloropyridazin-4-yl)bicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B8053421.png)
![2,6-Dichloro-4-(3-(fluoromethyl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B8053429.png)
![Ethyl 3-(3,5-dichloropyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8053435.png)
![4-Methoxybicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8053463.png)
![(4-Fluorobicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B8053474.png)
![(3aR,7aS)-5-(4-methoxyphenyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053481.png)
